2-(3-Methoxy-1,2-thiazol-5-yl)acetic acid 2-(3-Methoxy-1,2-thiazol-5-yl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17530896
InChI: InChI=1S/C6H7NO3S/c1-10-5-2-4(11-7-5)3-6(8)9/h2H,3H2,1H3,(H,8,9)
SMILES:
Molecular Formula: C6H7NO3S
Molecular Weight: 173.19 g/mol

2-(3-Methoxy-1,2-thiazol-5-yl)acetic acid

CAS No.:

Cat. No.: VC17530896

Molecular Formula: C6H7NO3S

Molecular Weight: 173.19 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Methoxy-1,2-thiazol-5-yl)acetic acid -

Specification

Molecular Formula C6H7NO3S
Molecular Weight 173.19 g/mol
IUPAC Name 2-(3-methoxy-1,2-thiazol-5-yl)acetic acid
Standard InChI InChI=1S/C6H7NO3S/c1-10-5-2-4(11-7-5)3-6(8)9/h2H,3H2,1H3,(H,8,9)
Standard InChI Key DGOFKABQDQHSQI-UHFFFAOYSA-N
Canonical SMILES COC1=NSC(=C1)CC(=O)O

Introduction

2-(3-Methoxy-1,2-thiazol-5-yl)acetic acid is a compound featuring a thiazole ring, a five-membered heterocyclic structure containing sulfur and nitrogen. This compound is significant in medicinal chemistry and agriculture due to its potential biological activities. The methoxy group and the acetic acid moiety contribute to its chemical properties and reactivity.

Synthesis

The synthesis of 2-(3-Methoxy-1,2-thiazol-5-yl)acetic acid typically involves reactions that introduce the thiazole ring followed by functionalization with acetic acid. Various catalysts and conditions can be used to enhance reaction rates and specificity.

Biological Activities

This compound has demonstrated potential antimicrobial, anticancer, and anti-inflammatory properties. Its mechanism of action often involves interaction with specific enzymes or receptors, potentially inhibiting their activity or altering their function. For instance, it may interact with cyclooxygenase enzymes, leading to anti-inflammatory effects due to its structural similarity to other known inhibitors.

Applications

2-(3-Methoxy-1,2-thiazol-5-yl)acetic acid finds applications across various fields, including medicinal chemistry and agriculture. Its unique combination of functional groups influences its solubility, reactivity, and biological activity, making it a subject of interest for further research.

Comparison with Similar Compounds

Several compounds share structural similarities with 2-(3-Methoxy-1,2-thiazol-5-yl)acetic acid. For example:

CompoundStructure FeaturesUnique Aspects
2-(4-Chloro-3-methoxy-1,2-thiazol-5-yl)acetic acidContains a chlorine substituentMay enhance biological activity compared to its methoxy counterpart
2-(3-Methylthiazol-5-yl)acetic acidMethyl substitutionAffects solubility and reactivity differently than methoxy groups
(2E)-3-(3-methoxy-1,2-thiazol-5-yl)prop-2-enoic acidFeatures a propene backboneMay alter its reactivity profile and biological interactions

These compounds highlight the unique characteristics of 2-(3-Methoxy-1,2-thiazol-5-yl)acetic acid while demonstrating how slight modifications can lead to significant changes in activity and application potential.

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